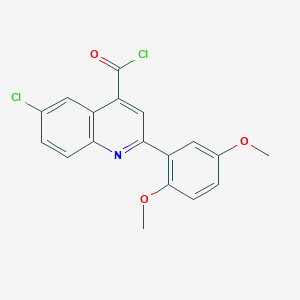
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride, also known as 8-CIPQ, is a chlorinated quinoline derivative and an important intermediate in the synthesis of a variety of pharmaceuticals. 8-CIPQ is a highly versatile compound and has been used in a wide range of applications, including organic synthesis and medicinal chemistry. 8-CIPQ is a key intermediate in the synthesis of many drugs, such as antifungals, antihistamines, and antivirals. It is also used in the synthesis of other compounds, such as dyes and fragrances.
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride has applications in the synthesis of various polymers. Patel et al. (2005) describe the synthesis and characterization of copolymers using 8-quinolinyl methacrylate (a derivative of quinoline), highlighting their antimicrobial properties. These copolymers, created through free-radical polymerization, possess unique thermal properties and potential for various industrial applications (Patel et al., 2005).
Structural and Molecular Studies
The compound has been used in the design and synthesis of helical, quinoline-derived oligoamide foldamers. Jiang et al. (2003) explored the helical structures of oligoamides derived from 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, a closely related compound, in both solid and solution states. These studies contribute to the understanding of molecular architectures and their applications in nanotechnology (Jiang et al., 2003).
Chemical Transformations
Yamanaka, Egawa, and Sakamoto (1978) investigated the reactions of quinoline derivatives, focusing on the introduction of carbon functions to quinoline. They explored various reactions, including hydrogenation and treatment with phosphoryl chloride, to derive quinoline derivatives with specific side chains. This research offers insights into chemical transformations relevant to medicinal chemistry and organic synthesis (Yamanaka et al., 1978).
Application in Carbonic Anhydrase Inhibition
In a study by Thacker et al. (2019), 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, similar in structure to 8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride, were synthesized and assayed for inhibitory activity against carbonic anhydrase isoforms. These findings are significant for developing new inhibitors for medical applications (Thacker et al., 2019).
Eigenschaften
IUPAC Name |
8-chloro-2-[4-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c1-12(2)11-25-14-8-6-13(7-9-14)18-10-16(20(22)24)15-4-3-5-17(21)19(15)23-18/h3-10,12H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJACRAKWGBVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161304 | |
| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(4-isobutoxyphenyl)quinoline-4-carbonyl chloride | |
CAS RN |
1160255-90-2 | |
| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160255-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-2-[4-(2-methylpropoxy)phenyl]-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1-[4-(3,5-Dimethylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1420622.png)



